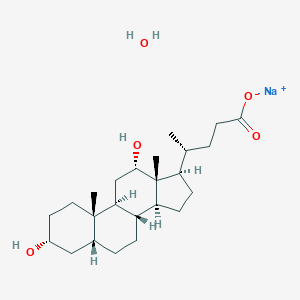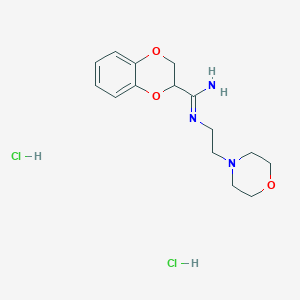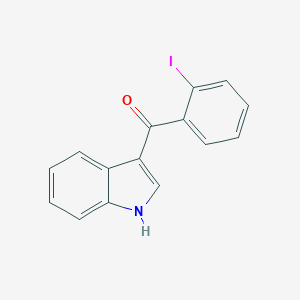![molecular formula C13H15IN2O2 B141802 acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- CAS No. 140671-15-4](/img/structure/B141802.png)
acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[125I]melatonin, also known as 2-[125I]iodomelatonin, is a radiolabeled derivative of melatonin. Melatonin is a hormone primarily produced by the pineal gland in the brain and is involved in regulating sleep-wake cycles. The radiolabeling of melatonin with iodine-125 allows for the study of melatonin receptors and their interactions in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[125I]melatonin involves the iodination of melatonin at the 2-position of the indole ring. This process typically uses iodine-125 as the radioactive isotope. The reaction conditions often include the use of oxidizing agents such as chloramine-T or iodogen to facilitate the incorporation of iodine-125 into the melatonin molecule .
Industrial Production Methods
Industrial production of 2-[125I]melatonin follows similar synthetic routes but on a larger scale. The process involves the careful handling of radioactive materials and adherence to safety protocols to ensure the safe production of the compound. The final product is purified using techniques such as high-performance liquid chromatography to achieve the desired radiochemical purity .
Chemical Reactions Analysis
Types of Reactions
2-[125I]melatonin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the iodine-125 label.
Substitution: The iodine-125 atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Chloramine-T, iodogen.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various iodinated derivatives of melatonin and their corresponding metabolites. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Scientific Research Applications
2-[125I]melatonin is widely used in scientific research for its ability to bind to melatonin receptors with high affinity. Some key applications include:
Chemistry: Used in radioligand binding assays to study the interaction of melatonin with its receptors.
Biology: Helps in mapping the distribution of melatonin receptors in tissues and understanding their physiological roles.
Medicine: Used in diagnostic imaging to study melatonin receptor-related disorders and in the development of melatonin-based therapeutics.
Industry: Employed in the development of new drugs targeting melatonin receptors and in the study of circadian rhythms
Mechanism of Action
2-[125I]melatonin exerts its effects by binding to melatonin receptors, primarily MT1 and MT2, which are G protein-coupled receptors. Upon binding, it activates intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and phosphoinositide signaling. This leads to various physiological effects, including the regulation of sleep-wake cycles, modulation of immune responses, and antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
[3H]melatonin: Another radiolabeled derivative of melatonin using tritium instead of iodine-125.
2-[125I]-MCA-NAT: A similar compound used in binding studies with melatonin receptors
Uniqueness
2-[125I]melatonin is unique due to its high specific activity and strong binding affinity to melatonin receptors. This makes it a valuable tool in radioligand binding assays and receptor characterization studies. Its use of iodine-125 provides distinct advantages in terms of detection sensitivity and resolution compared to other radiolabeled compounds .
Properties
CAS No. |
140671-15-4 |
|---|---|
Molecular Formula |
C13H15IN2O2 |
Molecular Weight |
356.17 g/mol |
IUPAC Name |
N-[2-(2-(125I)iodanyl-5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H15IN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17)/i14-2 |
InChI Key |
FJDDSMSDZHURBJ-XSBOKVBDSA-N |
SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I |
Isomeric SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)[125I] |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I |
Synonyms |
acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


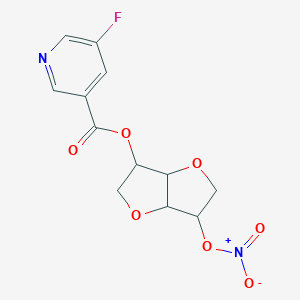
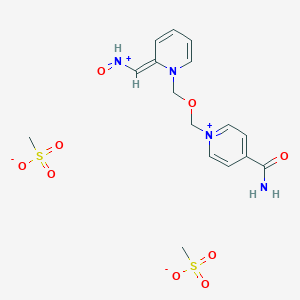
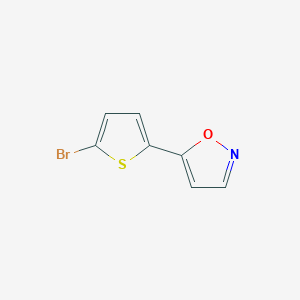
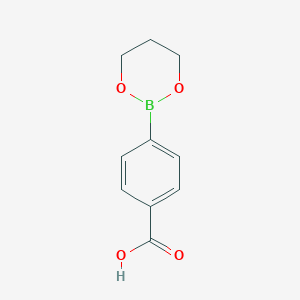
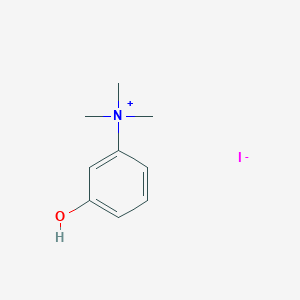
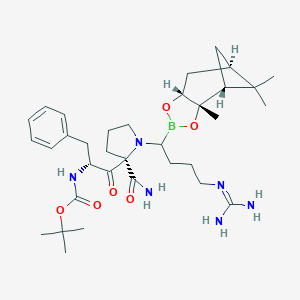
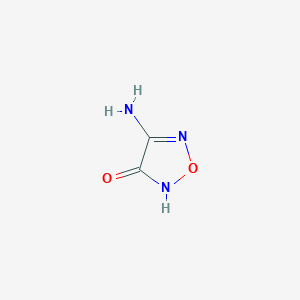

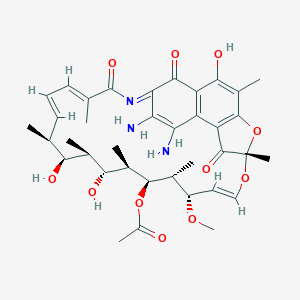
![[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol](/img/structure/B141739.png)
